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Compound of Interest

Compound Name: 3-Bromophenanthrene

Cat. No.: B1266452 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
bromophenanthrene, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in

environmental science, materials science, and drug development. Due to the limited availability

of a complete, publicly accessible dataset for 3-bromophenanthrene, this guide combines

theoretical predictions, data from closely related isomers, and established analytical

methodologies to offer a valuable resource for its characterization.

Molecular and Physical Properties
3-Bromophenanthrene is a solid aromatic compound with the chemical formula C₁₄H₉Br. Its

structure consists of a phenanthrene backbone with a bromine atom substituted at the 3-

position.

Property Value

Chemical Formula C₁₄H₉Br

Molecular Weight 257.13 g/mol

Physical Form Solid

Melting Point 81-86 °C

UV-Vis Spectroscopy
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The ultraviolet-visible (UV-Vis) spectrum of a conjugated aromatic molecule like 3-
bromophenanthrene is characterized by absorptions arising from π → π* electronic

transitions.[1] The extended π-system of the phenanthrene core gives rise to a series of

absorption bands.

Representative Data (9-Bromophenanthrene):

While a specific UV-Vis spectrum for 3-bromophenanthrene is not readily available, the

spectrum of its isomer, 9-bromophenanthrene, provides a close approximation of the expected

absorption profile. The NIST WebBook provides a UV/Visible spectrum for 9-

bromophenanthrene.[2] Aromatic compounds typically exhibit multiple absorption bands, with

the positions and intensities of these bands being sensitive to the substitution pattern on the

aromatic rings.[3] For phenanthrene itself, absorption bands are observed around 252 nm, with

a molar absorptivity (ε) of approximately 69,200 M⁻¹cm⁻¹ in cyclohexane.

Expected Absorption Characteristics for 3-Bromophenanthrene:

Based on the principles of UV-Vis spectroscopy for aromatic compounds, 3-
bromophenanthrene is expected to exhibit a complex spectrum with several strong absorption

bands in the UV region, likely between 200 and 400 nm.[4] The bromine substituent may cause

a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to

unsubstituted phenanthrene.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 3-bromophenanthrene will be dominated by vibrations of the

aromatic ring and the carbon-bromine bond.

Predicted Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H stretch Medium to Weak

1600 - 1585 Aromatic C=C ring stretch Medium

1500 - 1400 Aromatic C=C ring stretch Medium

860 - 680
Aromatic C-H out-of-plane

bend
Strong

~1000 C-Br stretch Medium to Strong

This table is based on established characteristic IR absorption frequencies for aromatic

compounds and alkyl halides.[5][6][7]

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its structural elucidation. For 3-bromophenanthrene, electron

ionization (EI) is a common technique.

Expected Mass Spectrometric Data:

m/z Value Interpretation

257/259 Molecular ion peak ([M]⁺ and [M+2]⁺)

178 Loss of Br ([M-Br]⁺)

176 Loss of HBr ([M-HBr]⁺)

The molecular ion peak is expected to appear as a doublet with a characteristic ~1:1 intensity

ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[8] The primary

fragmentation pathway for aromatic halides often involves the loss of the halogen atom.[9]

Further fragmentation of the phenanthrene ring structure is also possible.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of solid

aromatic compounds like 3-bromophenanthrene.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of 3-bromophenanthrene is prepared in a UV-

transparent solvent, such as ethanol, cyclohexane, or acetonitrile. The concentration should

be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically

0.1 - 1 AU).

Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a reference

cuvette containing the pure solvent.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200-400 nm.[4]

FT-IR Spectroscopy (Solid Sample)
Several methods can be employed for the FT-IR analysis of solid samples:[10][11]

KBr Pellet Method:

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]

The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[12]

Thin Solid Film Method:

Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like

methylene chloride or acetone.[13]

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate, which is

then analyzed.[13]
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Attenuated Total Reflectance (ATR) Method:

The ATR crystal is cleaned thoroughly.

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.[12]

The FT-IR spectrum is then recorded.

Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile organic compounds like PAHs.

Sample Preparation: The solid sample is dissolved in a suitable solvent (e.g., acetonitrile or

dichloromethane) to a known concentration.[14]

GC Separation: A small volume of the sample solution is injected into the gas

chromatograph, which is equipped with a capillary column suitable for PAH separation (e.g.,

a DB-5ms column).[15] The oven temperature is programmed to ramp up to ensure the

separation of different components.

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source, where they are typically ionized by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

solid aromatic compound like 3-bromophenanthrene.
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Caption: Generalized workflow for the spectroscopic analysis of 3-Bromophenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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